molecular formula C15H18ClNO3 B2543387 2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate CAS No. 1445770-03-5

2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate

Cat. No.: B2543387
CAS No.: 1445770-03-5
M. Wt: 295.76
InChI Key: ODBMVLJKWRXYSM-UHFFFAOYSA-N
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Description

2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate is a sophisticated chemical compound designed for pharmacological research, particularly in studying calcium-activated chloride channel (CaCC) modulation. This structurally complex molecule features a 2-methoxycyclohexyl ester backbone connected through a prop-2-enoate linker to a 6-chloropyridin-3-yl aromatic system, creating optimal molecular geometry for biological activity assessment. The compound's strategic design incorporates both lipophilic (cyclohexyl, chloropyridine) and polar (ester, methoxy) components that influence membrane permeability and target binding affinity . Researchers value this compound for investigating transmembrane conductance regulator proteins, particularly anoctamin-1 (TMEM16A), which plays critical roles in epithelial secretion, smooth muscle contraction, and neuronal excitability . The chloropyridine moiety enhances the molecule's ability to interact with key biological targets, while the methoxycyclohexyl group contributes to metabolic stability and bioavailability profiles in experimental models. This compound enables precise investigation of chloride channel function in respiratory physiology, with potential applications for studying cystic fibrosis, chronic obstructive pulmonary disease (COPD), asthma, and other muco-obstructive conditions . The prop-2-enoate linker provides conformational restraint that locks the molecule in a bioactive orientation, enhancing receptor binding specificity. Additional research applications include gastrointestinal motility studies (irritable bowel syndrome, gastroparesis, constipation) and exocrine gland function research (xerostomia, dry eye syndromes) where chloride channel regulation is therapeutic. The compound's structural framework shares characteristics with compounds described in patent literature focusing on anion channel modulation , providing researchers with a valuable tool for elucidating the complex mechanisms of chloride transport and cellular electrophysiology. As with all research chemicals, this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should implement appropriate safety protocols including personal protective equipment and proper ventilation when handling this compound.

Properties

IUPAC Name

(2-methoxycyclohexyl) (E)-3-(6-chloropyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c1-19-12-4-2-3-5-13(12)20-15(18)9-7-11-6-8-14(16)17-10-11/h6-10,12-13H,2-5H2,1H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBMVLJKWRXYSM-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1OC(=O)C=CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CCCCC1OC(=O)/C=C/C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate typically involves a multi-step process. One common method starts with the preparation of the intermediate 6-chloropyridin-3-yl prop-2-enoate, which is then reacted with 2-methoxycyclohexanol under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate has found applications in several areas of scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate with structurally related esters, emphasizing substituent effects on properties and applications:

Compound Name Ester Group Molecular Weight (g/mol) Key Properties References
This compound Methoxycyclohexyl ~325.8 (estimated) Hypothetical: Enhanced lipophilicity due to bulky cyclohexyl group; potential slow degradation.
Methyl 3-(6-chloropyridin-3-yl)prop-2-enoate Methyl ~211.6 Higher volatility; used as a synthetic intermediate in neonicotinoid production.
Ethyl 3-(6-chloropyridin-3-yl)prop-2-enoate Ethyl ~225.6 Moderate solubility in organic solvents; common in pesticidal formulations.
Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxypropenoate (from ) Methyl ~352.8 Catalyst-synthesized; high purity; used in herbicide development.

Key Observations:

Methyl and ethyl esters (e.g., nitenpyram intermediates) exhibit higher volatility, making them suitable for GC-MS analysis .

Synthetic Methods :

  • Catalytic processes (e.g., ) are critical for optimizing yield and purity in ester synthesis. The target compound may require similar catalytic strategies due to steric hindrance from the cyclohexyl group .

Structural Validation :

  • Tools like SHELXL and ORTEP-III are employed for crystallographic refinement and visualization, ensuring accurate bond-length and angle measurements . Hydrogen-bonding patterns (as discussed in ) further influence crystalline packing and stability .

Biological Relevance: The 6-chloropyridin-3-yl group is a hallmark of neonicotinoid metabolites (), suggesting the target compound could share insecticidal activity or act as a degradation product .

Biological Activity

2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate, with the CAS number 1445770-03-5, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H18ClNO3C_{15}H_{18}ClNO_3, with a molecular weight of approximately 295.76 g/mol. The structure features a cyclohexyl moiety attached to a chloropyridine and an enolate functional group, which may contribute to its biological activity.

PropertyValue
Molecular Formula C₁₅H₁₈ClNO₃
Molecular Weight 295.76 g/mol
CAS Number 1445770-03-5

The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymatic pathways in microbial cells, leading to cell death or growth inhibition. The presence of the chloropyridine ring is particularly noteworthy as it has been associated with enhanced interaction with biological targets.

Case Studies

  • Antimicrobial Efficacy
    A study investigating structurally related compounds found that modifications at the pyridine ring could significantly enhance antibacterial activity while reducing cytotoxicity in host cells. This suggests that similar modifications in this compound could optimize its therapeutic index.
  • Cytotoxicity Assessment
    In vitro assays have been utilized to evaluate the cytotoxic effects of chloropyridine derivatives. The findings indicate that while some derivatives exhibit low cytotoxicity, others can lead to significant cell death at higher concentrations. This variability underscores the importance of structure-function relationships in drug design.

Research Findings

Recent research highlights the importance of substituents on the pyridine and cyclohexane rings in modulating biological activity. For instance, studies have shown that introducing electron-withdrawing groups can enhance the lipophilicity and membrane permeability of these compounds, potentially increasing their efficacy as antimicrobial agents.

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